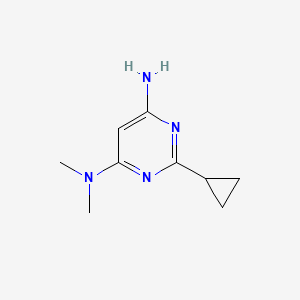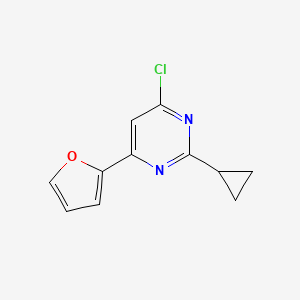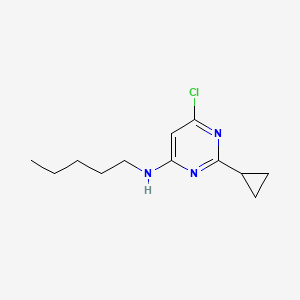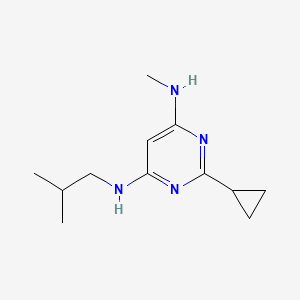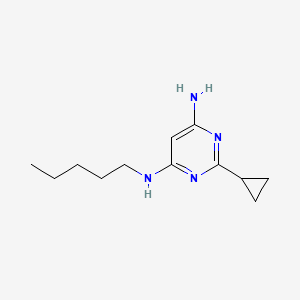![molecular formula C13H12N4 B1471690 3-{5-甲基-3H-咪唑并[4,5-b]吡啶-2-基}苯胺 CAS No. 1533523-21-5](/img/structure/B1471690.png)
3-{5-甲基-3H-咪唑并[4,5-b]吡啶-2-基}苯胺
描述
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
中枢神经系统 (CNS) 调节
咪唑并[4,5-b]吡啶类化合物已知可作为GABA_A 受体正向变构调节剂 。这种应用在开发治疗中枢神经系统疾病(如焦虑、癫痫和失眠)的药物方面具有重要意义。这些化合物与嘌呤的结构相似,使它们能够调节神经递质系统,为神经退行性疾病提供潜在的治疗益处。
癌症治疗
这些衍生物已显示出在影响癌症细胞功能所需细胞通路方面很有希望 。它们可以作为质子泵抑制剂,这在降低肿瘤微环境的酸性方面很有用,潜在地抑制肿瘤生长。此外,它们已被探索用作芳香酶抑制剂,这在激素依赖性癌症(如乳腺癌)中至关重要。
抗炎药
咪唑并[4,5-b]吡啶衍生物的抗炎特性使其成为开发新的非甾体类抗炎药 (NSAIDs) 的候选药物 。它们调节炎症通路的能力可以带来治疗慢性炎症疾病的新方法。
抗菌活性
最近的研究探索了新型咪唑并[4,5-b]吡啶衍生物的抗菌特性 。这些化合物已针对多种病原体进行测试,显示出作为一种新型抗菌剂的潜力,可以解决日益严重的抗生素耐药性问题。
代谢疾病管理
咪唑并[4,5-b]吡啶参与碳水化合物代谢中酶的调节 。这种应用与管理代谢疾病(如糖尿病)特别相关,在糖尿病中,酶的调节对于维持正常血糖水平至关重要。
光电和传感应用
咪唑并[4,5-b]吡啶的芳香杂环在材料科学中具有巨大潜力,特别是在光电器件和传感器的开发方面 。它们独特的电子特性使它们适用于先进技术,包括共聚焦显微镜和成像的发射器。
作用机制
Target of Action
The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism .
Mode of Action
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline interacts with its target, Akt kinase, by binding to it . This binding inhibits the activation of Akt and its downstream effector, PRAS40 . The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding .
Biochemical Pathways
The inhibition of Akt kinase by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway . This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer .
生化分析
Biochemical Properties
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.
Cellular Effects
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is essential for its role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURTZHHRUVDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




